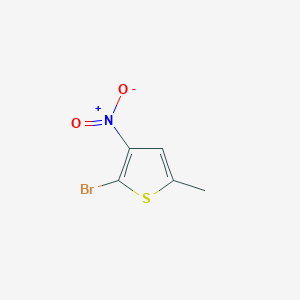
3-Sulfanylpyridine-2-carbonitrile
Übersicht
Beschreibung
3-Sulfanylpyridine-2-carbonitrile is a heterocyclic compound that features both a pyridine ring and a sulfanyl (thiol) group attached to a carbonitrile moiety. This structure is a key intermediate in the synthesis of various biologically active compounds and serves as a 'privileged scaffold' due to its potential therapeutic applications .
Synthesis Analysis
The synthesis of related 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines has been achieved through a one-pot synthesis involving the condensation of aldehyde, malononitrile, and thiol using diethylamine as a catalyst at ambient temperature . This method is noted for its simplicity, economy, and environmental friendliness, qualifying it as a "green synthesis." Another approach involves the reaction of 2-acyl-1,1,3,3-tetracyanopropenides with thiols in DMSO containing dimsyl sodium . Additionally, a microwave-assisted method has been developed for the synthesis of related compounds by treating 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines with cyclohexanone in the presence of anhydrous aluminium chloride under controlled microwave irradiation .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using vibrational spectroscopic techniques such as FT-IR and FT-Raman, along with density functional theory (DFT) . These studies have provided detailed insights into the optimized geometric parameters, vibrational frequencies, and molecular energy values, which are in good agreement with experimental data.
Chemical Reactions Analysis
The sulfanyl group in these compounds can participate in various chemical reactions, including native chemical ligation in peptide/protein synthesis . The presence of the sulfanyl group and carbonitrile moiety offers multiple sites for electrophilic attack, which can be exploited in the design of chemotherapeutic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been explored through spectroscopic and computational methods. The HOMO-LUMO analysis and molecular electrostatic potential (MEP) plots indicate regions of electrophilic and nucleophilic reactivity . The nonlinear optical properties and potential energy scans provide additional information on the electronic characteristics and conformational preferences of these molecules .
Relevant Case Studies
Several case studies have demonstrated the utility of these compounds in biological applications. For instance, a library of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles functionalized with a pyridoxine moiety showed significant antibacterial activity and cytotoxic activity against tumor cells . These findings highlight the potential of 3-Sulfanylpyridine-2-carbonitrile derivatives as starting points for the development of new chemotherapeutic agents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
3-Sulfanylpyridine-2-carbonitrile derivatives have gained considerable interest due to their wide range of pharmaceutical, biological, and medicinal applications. These compounds serve as a ‘privileged scaffold’ due to their potential therapeutic applications, as demonstrated by Grigor’ev et al. (2015) in their synthesis of novel 4-acyl-2-amino-3,5-dicarbonitrile-6-sulfanylpyridines (Grigor’ev et al., 2015). Akhmadiev et al. (2021) reviewed the synthesis of these scaffolds and their derivatives, widely used in creating biologically active compounds (Akhmadiev et al., 2021).
Catalytic Synthesis
Banerjee and Sereda (2009) demonstrated a one-step synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines using silica nanoparticle as a catalyst, highlighting the mild and environmentally friendly nature of this process (Banerjee & Sereda, 2009). Similarly, Zolfigol et al. (2017) synthesized derivatives of this compound using a novel nanostructured molten salt catalyst, showcasing a methodology characterized by mildness, ease of separation, good yields, and short reaction times (Zolfigol et al., 2017).
Spectroscopic Analysis and Molecular Docking
Alzoman et al. (2015) carried out a comprehensive spectroscopic analysis of a derivative compound, providing insights into its potential as a chemotherapeutic agent through molecular docking studies (Alzoman et al., 2015).
Synthesis for Green Chemistry
Desai et al. (2014) described a simple, economical, and environmentally benign protocol for synthesizing these compounds, emphasizing their relevance in green chemistry (Desai et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-sulfanylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c7-4-5-6(9)2-1-3-8-5/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKLLBKKFAFFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569060 | |
| Record name | 3-Sulfanylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Sulfanylpyridine-2-carbonitrile | |
CAS RN |
53636-41-2 | |
| Record name | 3-Sulfanylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)




